Cas no 2070867-74-0 (5-bromo-2-(2-fluoropropan-2-yl)pyridine)

5-bromo-2-(2-fluoropropan-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(2-fluoro-2-propyl)pyridine
- SY128735
- 5-bromo-2-(2-fluoropropan-2-yl)pyridine
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- MDL: MFCD31543821
- Inchi: 1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3
- InChI Key: BJFXFQSFROTRGQ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)C(C)(C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Topological Polar Surface Area: 12.9
5-bromo-2-(2-fluoropropan-2-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM121096-5g |
5-Bromo-2-(2-fluoro-2-propyl)pyridine |
2070867-74-0 | 95% | 5g |
$748 | 2021-08-06 | |
Chemenu | CM121096-1g |
5-Bromo-2-(2-fluoro-2-propyl)pyridine |
2070867-74-0 | 95% | 1g |
$275 | 2021-08-06 | |
eNovation Chemicals LLC | D685440-1g |
5-Bromo-2-(2-fluoro-2-propyl)pyridine |
2070867-74-0 | 95% | 1g |
$300 | 2024-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y11665-1g |
5-BROMO-2-(2-FLUORO-2-PROPYL)PYRIDINE |
2070867-74-0 | 95% | 1g |
¥3309.0 | 2024-07-16 | |
Enamine | EN300-22817783-0.1g |
5-bromo-2-(2-fluoropropan-2-yl)pyridine |
2070867-74-0 | 95% | 0.1g |
$134.0 | 2024-06-20 | |
Enamine | EN300-22817783-0.25g |
5-bromo-2-(2-fluoropropan-2-yl)pyridine |
2070867-74-0 | 95% | 0.25g |
$191.0 | 2024-06-20 | |
Enamine | EN300-22817783-5g |
5-bromo-2-(2-fluoropropan-2-yl)pyridine |
2070867-74-0 | 95% | 5g |
$1140.0 | 2023-09-15 | |
A2B Chem LLC | AX03039-1g |
5-Bromo-2-(2-fluoro-2-propyl)pyridine |
2070867-74-0 | >95% | 1g |
$406.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA908-5g |
5-bromo-2-(2-fluoropropan-2-yl)pyridine |
2070867-74-0 | 95% | 5g |
¥6000.0 | 2024-04-22 | |
A2B Chem LLC | AX03039-250mg |
5-Bromo-2-(2-fluoro-2-propyl)pyridine |
2070867-74-0 | 95% | 250mg |
$237.00 | 2024-04-20 |
5-bromo-2-(2-fluoropropan-2-yl)pyridine Related Literature
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on 5-bromo-2-(2-fluoropropan-2-yl)pyridine
5-Bromo-2-(2-Fluoropropan-2-yl)Pyridine: A Comprehensive Overview
5-Bromo-2-(2-fluoropropan-2-yl)pyridine (CAS No. 2070867-74-0) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique pyridine ring structure, which serves as a foundational framework for numerous chemical reactions and functionalizations. The presence of the bromine atom at the 5-position and the 2-fluoropropan-2-yl group at the 2-position introduces distinct electronic and steric properties, making it an attractive substrate for further chemical modifications.
The synthesis of 5-bromo-2-(2-fluoropropan-2-yl)pyridine has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic systems and reaction conditions have significantly improved the yield and purity of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the efficient construction of the pyridine ring system with high regioselectivity. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for this compound in diverse industries.
In terms of applications, 5-bromo-2-(2-fluoropropan-2-yl)pyridine has demonstrated remarkable potential in drug discovery. Its pyridine core is a common structural motif in many bioactive molecules, including kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its ability to modulate key cellular pathways, making it a promising candidate for therapeutic interventions. Moreover, its fluorinated substituent enhances its lipophilicity and bioavailability, which are critical attributes for drug molecules targeting specific biological systems.
Beyond pharmaceuticals, 5-bromo-2-(2-fluoropropan-2-yl)pyridine has also found applications in agrochemicals. Its ability to interact with plant enzymes and receptors makes it a valuable component in the development of pesticides and herbicides. Researchers have reported enhanced efficacy when this compound is incorporated into formulations designed to combat resistant pest species. This versatility underscores its importance as a building block in agricultural chemistry.
From a materials science perspective, 5-bromo-2-(2-fluoropropan-2-yl)pyridine has been utilized as a precursor for advanced materials such as coordination polymers and metalloorganic frameworks (MOFs). Its bromine atom facilitates metal-ligand interactions, enabling the construction of porous materials with tailored properties. Recent studies have explored its role in gas storage and catalysis, highlighting its potential in addressing environmental challenges such as carbon capture and hydrogen storage.
The toxicological profile of 5-bromo-2-(2-fluoropropan-2-yl)pyridine has also been investigated to ensure its safe handling and application. Studies indicate that while it exhibits moderate toxicity in acute exposure scenarios, proper safety protocols can mitigate risks associated with its use. Regulatory agencies have established guidelines for its handling, emphasizing the importance of personal protective equipment and controlled environmental conditions during synthesis and processing.
Looking ahead, the demand for 5-bromo-2-(flurpropanoic acid)-substituted pyridines is expected to grow as researchers continue to uncover new applications across various industries. The integration of computational chemistry tools with experimental studies is anticipated to further accelerate the discovery of novel derivatives with enhanced properties. Additionally, green chemistry approaches are being increasingly adopted to minimize environmental impact during its production process.
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